3-Bromo-2-pyridin-4-ylpyridine
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Overview
Description
3-Bromo-2-pyridin-4-ylpyridine: is a heterocyclic organic compound that features a bromine atom attached to the third position of a pyridine ring, which is further connected to another pyridine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-pyridin-4-ylpyridine typically involves the bromination of 2,4’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control the addition of reagents and maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-pyridin-4-ylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds. These reactions typically require palladium catalysts and organoboron or organostannane reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-Bromo-2-pyridin-4-ylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmaceutical agents. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-pyridin-4-ylpyridine and its derivatives largely depends on the specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases or bind to DNA, affecting gene expression. The exact pathways and molecular targets can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
2,4’-Bipyridine: The parent compound without the bromine substitution.
3-Chloro-2-pyridin-4-ylpyridine: A similar compound with a chlorine atom instead of bromine.
3-Iodo-2-pyridin-4-ylpyridine: A similar compound with an iodine atom instead of bromine.
Comparison: 3-Bromo-2-pyridin-4-ylpyridine is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. Bromine is a good leaving group, making this compound particularly useful in nucleophilic substitution and cross-coupling reactions. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-2-pyridin-4-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYRMHSPHNIPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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